molecular formula C9H8N2O2 B7808141 6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid

6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid

Cat. No.: B7808141
M. Wt: 176.17 g/mol
InChI Key: WUDFZSCGQYCPCM-UHFFFAOYSA-N
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Description

6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid is a pyridine-3-carboxylic acid derivative featuring a propargylamine (prop-2-yn-1-yl) substituent at the 6-position of the pyridine ring. The propargyl group confers unique reactivity, enabling applications in click chemistry and serving as a synthetic handle for further functionalization .

Properties

IUPAC Name

6-(prop-2-ynylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-5-10-8-4-3-7(6-11-8)9(12)13/h1,3-4,6H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDFZSCGQYCPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloro-3-Pyridinecarboxylic Acid

The precursor 6-chloro-3-pyridinecarboxylic acid is synthesized via hydrolysis of 2-chloro-5-trichloromethylpyridine using concentrated sulfuric acid. As described in CN1803772A, this reaction proceeds at 110–120°C for 1.5–2.5 hours, yielding 6-chloro-3-pyridinecarboxylic acid with >99.5% purity.

Reaction Conditions:

  • Starting material: 2-Chloro-5-trichloromethylpyridine

  • Acid: Sulfuric acid (3:1 to 6:1 ratio relative to starting material)

  • Temperature: 110–120°C

  • Yield: 89.6%

Chlorination at Position 6

The chloro group at position 6 is retained from the starting material, while the trichloromethyl group at position 5 is hydrolyzed to a carboxylic acid. This step is critical for activating the ring for subsequent substitutions.

Substitution at Position 2 with Propargylamine

The 2-chloro group in 2,6-dichloropyridine-3-carboxylic acid undergoes nucleophilic aromatic substitution with propargylamine. The electron-withdrawing carboxylic acid group at position 3 activates position 2 for substitution.

Reaction Conditions:

  • Base: Potassium carbonate or triethylamine

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–100°C

  • Yield: 70–85% (estimated based on analogous reactions in US7314849B2)

Nitration and Reduction

2-Chloro-3-pyridinecarboxylic acid is nitrated at position 6 to introduce a nitro group, followed by reduction to an amine. However, this route is less common due to competing side reactions.

Propargylation

The amine intermediate reacts with propargyl bromide in the presence of a base to form the propargylamino group. This method is limited by the instability of nitro intermediates.

Method 3: One-Pot Hydrolysis and Substitution

A one-pot approach involves simultaneous hydrolysis of a trichloromethyl group and substitution of a chloro group. For example, 2-chloro-5-trichloromethylpyridine is treated with sulfuric acid and propargylamine, though yields are lower (<60%) due to competing hydrolysis.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Substitution reactions proceed efficiently in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • Lower temperatures (0–10°C) are used during hydrolysis to minimize byproducts.

Catalytic Enhancements

Palladium catalysts, such as Pd(OAc)₂, improve substitution yields in coupling reactions, as demonstrated in US7314849B2.

Analytical Data and Characterization

Property Value
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Purity (HPLC) ≥95%
Melting Point 180–185°C (decomposes)
Key IR Bands 3300 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O)

Industrial-Scale Production Considerations

  • Cost Efficiency: Method 1 is preferred for large-scale synthesis due to high yields (>85%) and minimal purification steps.

  • Safety: Propargylamine is toxic and requires controlled handling under inert conditions.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows for the introduction of various functional groups through electrophilic and nucleophilic substitution reactions, facilitating the development of new chemical entities.

Reaction TypeCommon Reagents Used
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionAlkyl halides, Acyl chlorides

Biology

Research indicates that 6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid exhibits potential biological activities , including:

  • Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
  • Anticancer Activities : Preliminary studies suggest potential in inhibiting cancer cell proliferation.

Medicine

The compound is being explored as a pharmaceutical intermediate or active ingredient in drug formulations. Its structural features may allow it to interact with specific biological targets, modulating enzyme activity or receptor functions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro tests were conducted to assess the anticancer properties of the compound on various cancer cell lines. The findings revealed that it could induce apoptosis in cancer cells, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyridine-3-carboxylic acid scaffold is common among the compounds analyzed, with variations in substituent type, position, and electronic properties driving functional differences:

Compound Name Substituent(s) at Pyridine-3-Carboxylic Acid Key Structural Features Molecular Weight
6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid 6-(propargylamino) Propargyl group for click chemistry 206.20
NEt-4IB (2a) 6-[ethyl-(4-isobutoxy-3-isopropylphenyl)amino] Bulky aryl group with polar alkoxy 388.46
M8-An 6-(carbamoyl with fluorinated phenoxy) Fluorine/trifluoromethyl groups Not provided
6-(2-Aminoethylamino)pyridine-3-carboxylic acid 6-(2-aminoethylamino) Ethylenediamine-derived side chain 195.18
Nicotinic acid (pyridine-3-carboxylic acid) None (parent structure) Unmodified scaffold 123.11

Key Observations :

  • Electronic Effects : Trifluoromethoxy and trifluoromethyl groups (e.g., M8-An) enhance metabolic stability and alter receptor binding .
  • Steric Effects : Bulky substituents in NEt-4IB improve intestinal absorption but reduce RXR agonism compared to full agonists like bexarotene .
  • Reactivity : The propargyl group in the target compound enables bioorthogonal reactions, a feature absent in most analogues .

Pharmacokinetic and Pharmacodynamic Profiles

  • NEt-4IB (2a) vs. NEt-3IB (1a) : Despite near-identical molecular weights, NEt-4IB exhibits higher intestinal absorption and lower biliary excretion due to its 4-isobutoxy-3-isopropylphenyl group, which optimizes lipophilicity for oral bioavailability .
  • Nicotinic Acid Derivatives : Peptide conjugates of nicotinic acid show enhanced antimicrobial activity (e.g., dipeptides > tripeptides > tetrapeptides), suggesting a balance between solubility and molecular size .

Biological Activity

6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid, also known by its CAS number 58037-05-1, is a heterocyclic compound featuring a pyridine ring with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Key Features

FeatureDescription
Molecular WeightApproximately 164.17 g/mol
SolubilitySoluble in polar solvents
StabilityStable under standard laboratory conditions

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µg/mL)
Staphylococcus aureus<50
Escherichia coli<125
Pseudomonas aeruginosa<150
Candida albicans<100

These findings suggest that the compound's structural features contribute to its interaction with microbial targets, leading to inhibition of growth.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.

The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell metabolism.
  • Signaling Pathway Modulation : It may influence pathways such as the MAPK and PI3K/Akt pathways, which are vital for cell growth and survival.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and E. coli, with MIC values comparable to standard antibiotics .

Study 2: Anticancer Potential

A recent investigation published in Frontiers in Pharmacology assessed the anticancer potential of several pyridine derivatives, including our compound of interest. The results indicated that this compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the optimal synthetic routes for preparing 6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

A common approach involves a two-step synthesis: condensation of pyridine derivatives with propargylamine, followed by cyclization or functionalization. For example, similar compounds (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid derivatives) are synthesized via palladium-catalyzed coupling or copper-mediated reactions under inert atmospheres . Solvent selection (e.g., DMF or toluene) and catalyst loading (e.g., 0.5–2 mol% Pd) critically influence yield. Purity can be enhanced via recrystallization or chromatography .

Q. How can the structure of this compound be unambiguously characterized?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural confirmation . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify proton environments and carbon connectivity.
  • HRMS : High-resolution mass spectrometry to confirm molecular formula.
  • FTIR : Identification of carboxylic acid (–COOH) and alkyne (–C≡CH) functional groups.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Test against kinases or receptors (e.g., PI3K for anticancer activity) using fluorescence-based assays .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against bacterial/fungal strains.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

Advanced Research Questions

Q. How do pharmacokinetic properties (e.g., absorption, excretion) vary with structural modifications?

PET imaging studies of related pyridine-3-carboxylic acid derivatives (e.g., NEt-4IB) revealed that substituent position impacts intestinal absorption and biliary excretion. For instance, regioisomers with polar groups at specific positions exhibit higher bioavailability due to reduced efflux transporter binding . Advanced methods:

  • Radiolabeling : Use 11^{11}C or 18^{18}F isotopes for in vivo tracking.
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites.

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., RXR receptors ).
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Develop models linking substituent hydrophobicity (logP) to activity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Control standardization : Ensure consistent cell lines (ATCC-validated), solvent controls (e.g., DMSO ≤0.1%), and assay protocols.
  • Data normalization : Use internal standards (e.g., β-actin in Western blots) and replicate experiments (n ≥ 3).
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives ).

Methodological Notes

  • Crystallographic refinement : SHELXL’s restraints/constraints improve accuracy for disordered alkyne moieties .
  • Solubility optimization : Adjust pH (carboxylic acid pKa ~4–5) or use co-solvents (e.g., PEG-400) based on hydrogen-bond donor/acceptor counts .
  • Synthetic troubleshooting : Monitor reaction progress via TLC (silica GF254) with UV visualization at 254 nm .

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